

# 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone IUPAC name

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## Compound of Interest

Compound Name:	1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone
CAS No.:	129644-20-8
Cat. No.:	B155350

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## An In-depth Technical Guide to 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

**Abstract:** This technical guide provides a comprehensive overview of the aromatic ketone, **1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone**. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's structural properties, proposing robust synthetic methodologies, and outlining standard characterization techniques. Furthermore, this guide explores the potential of this diaryl ether ketone scaffold within the context of modern drug discovery, drawing parallels with structurally related bioactive molecules. Safety protocols, based on data from analogous compounds, are also discussed. The synthesis and experimental workflows are presented with a focus on the underlying chemical principles, offering field-proven insights for practical application.

## Introduction to Diaryl Ether Ketones

The diaryl ether motif is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates for its metabolic stability and ability to adopt specific, low-energy

conformations conducive to target binding. When combined with a ketone functional group, as seen in **1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone**, the resulting scaffold presents a valuable starting point for the synthesis of novel chemical entities. This guide focuses exclusively on this compound, providing a foundational resource for its synthesis, characterization, and potential exploration as a core structure in pharmaceutical research.

## Structural and Physicochemical Profile

### IUPAC Nomenclature and Structural Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-[4-(4-chloro-3-methylphenoxy)phenyl]ethanone[1]. An analysis of the name reveals the core structural components:

- **Ethanone:** A two-carbon chain with a ketone functional group. The carbonyl carbon is designated as position 1.
- **(phenyl):** A phenyl group is attached to the carbonyl carbon of the ethanone moiety.
- **1-(4-(...phenoxy)phenyl):** This indicates that at position 4 of the phenyl ring, there is a phenoxy (-O-Phenyl) substituent.
- **(4-chloro-3-methylphenoxy):** The substituent on the ether oxygen is itself a phenyl ring, which is substituted with a chlorine atom at its 4-position and a methyl group at its 3-position.

This systematic naming precisely describes the connectivity of the molecule, which belongs to the class of aromatic ketones[2][3].

### Physicochemical Properties

A summary of the key computed physicochemical properties for **1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone** is presented below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

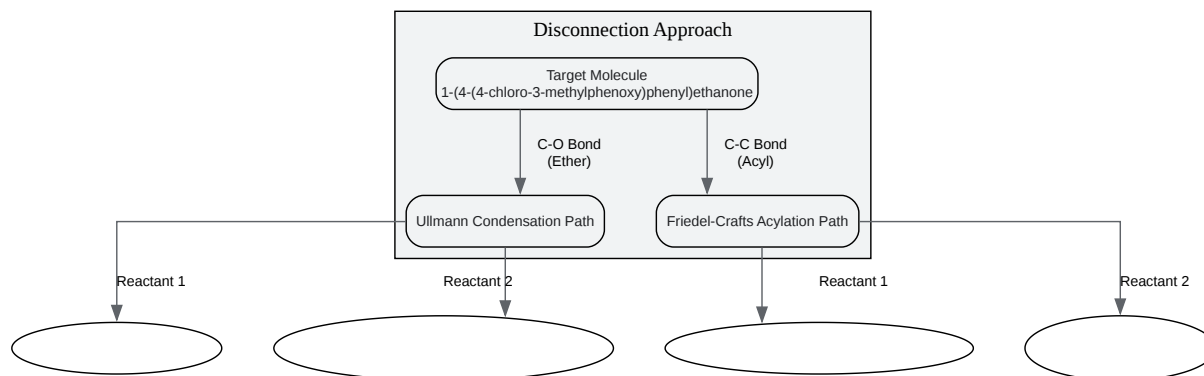
Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>13</sub> ClO <sub>2</sub>	PubChemLite[1]
Molecular Weight	260.71 g/mol	PubChemLite[1]
Monoisotopic Mass	260.0604 Da	PubChemLite[1]
XLogP3 (Predicted)	4.7	PubChemLite[1]
Hydrogen Bond Donors	0	PubChemLite
Hydrogen Bond Acceptors	2	PubChemLite

## Synthesis Methodologies

While a specific documented synthesis for this exact molecule is not readily available in the provided literature, its structure suggests two highly plausible and robust synthetic strategies based on well-established organic reactions: Nucleophilic Aromatic Substitution (Ullmann Condensation) to form the diaryl ether bond, or a Friedel-Crafts Acylation to install the ketone.

## Retrosynthetic Analysis

A retrosynthetic approach allows for the logical disconnection of the target molecule into readily available starting materials.



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Caption: Retrosynthetic analysis of the target molecule.

## Proposed Protocol 1: Ullmann Condensation

This approach is often preferred for constructing diaryl ethers. The reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. The choice of a bromo or iodo derivative for the aryl halide typically results in higher yields compared to a chloro derivative, although modern catalysts have improved efficacy with aryl chlorides.

Protocol:

- **Reagent Preparation:** To an oven-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxyacetophenone (1.0 eq), 1-bromo-4-chloro-3-methylbenzene (1.1 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).
- **Solvent and Base Addition:** Add a high-boiling point polar aprotic solvent, such as DMF or DMSO. Add a non-nucleophilic base, such as potassium carbonate ( $K_2CO_3$ ) or cesium

carbonate ( $\text{Cs}_2\text{CO}_3$ ) (2.0 eq). The base is critical for deprotonating the phenol to its more nucleophilic phenoxide form.

- Reaction: Heat the mixture to 120-150 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 12 to 24 hours[4].
- Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The aqueous wash removes the inorganic base and salts.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.



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Caption: Workflow for Ullmann Condensation synthesis.

## Proposed Protocol 2: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution reaction attaches an acyl group to an aromatic ring. This route first requires the synthesis of the diaryl ether precursor, 4-(4-chloro-3-methylphenoxy)benzene.

Protocol:

- Precursor Synthesis: Synthesize 4-(4-chloro-3-methylphenoxy)benzene using the Ullmann condensation described in section 3.2, but with phenol instead of 4-hydroxyacetophenone.
- Reaction Setup: To a flask cooled in an ice bath (0 °C), add the diaryl ether precursor and a suitable solvent, typically a non-polar solvent like dichloromethane (DCM) or carbon disulfide ( $\text{CS}_2$ )[5].

- **Catalyst Addition:** Slowly add a Lewis acid catalyst, most commonly aluminum chloride ( $\text{AlCl}_3$ ) (1.2 - 2.5 eq)[5]. The excess catalyst is required as it coordinates to the carbonyl group of the product.
- **Acylation Agent:** Add acetyl chloride (1.1 eq) dropwise. The reaction is exothermic and care must be taken to control the temperature.
- **Reaction and Workup:** Allow the reaction to stir at 0 °C and then warm to room temperature. Upon completion, the reaction is quenched by carefully pouring it over crushed ice and hydrochloric acid. This hydrolyzes the aluminum complexes.
- **Extraction and Purification:** Extract the product with DCM, wash the organic layer with sodium bicarbonate solution and brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate. Purify via column chromatography. A key challenge is regioselectivity, as acylation could potentially occur on the other ring, though it is sterically and electronically directed to the unsubstituted ring's para position.

## Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods should be employed.

Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic Region ( $\delta$ 6.8-8.0 ppm): A complex pattern of doublets and multiplets corresponding to the 7 protons on the two aromatic rings. The protons ortho to the acetyl group will be the most downfield. Methyl (Acetyl) ( $\delta$ ~2.6 ppm): A sharp singlet integrating to 3 protons. Methyl (Aryl) ( $\delta$ ~2.4 ppm): A sharp singlet integrating to 3 protons.
<sup>13</sup> C NMR	Carbonyl (C=O) ( $\delta$ ~197 ppm): A characteristic signal for an aryl ketone. Aromatic Carbons ( $\delta$ 115-165 ppm): Multiple signals corresponding to the 12 aromatic carbons. Methyl Carbons ( $\delta$ ~20-27 ppm): Two distinct signals for the acetyl methyl and the aryl methyl carbons.
IR Spectroscopy	C=O Stretch (Ketone): A strong, sharp absorption band around 1680 $\text{cm}^{-1}$ [6]. C-O-C Stretch (Ether): A strong band in the region of 1250-1200 $\text{cm}^{-1}$ . Ar-Cl Stretch: A band in the fingerprint region, typically around 1090 $\text{cm}^{-1}$ .
Mass Spectrometry	Molecular Ion ( $M^+$ ): Expected $m/z$ of ~260, with a characteristic $M+2$ peak at ~262 in an approximate 3:1 ratio, indicative of the single chlorine atom. Predicted adducts such as $[M+H]^+$ at $m/z$ 261.06768 are also expected[1].

## Potential Applications in Drug Development

### Rationale for Biological Screening

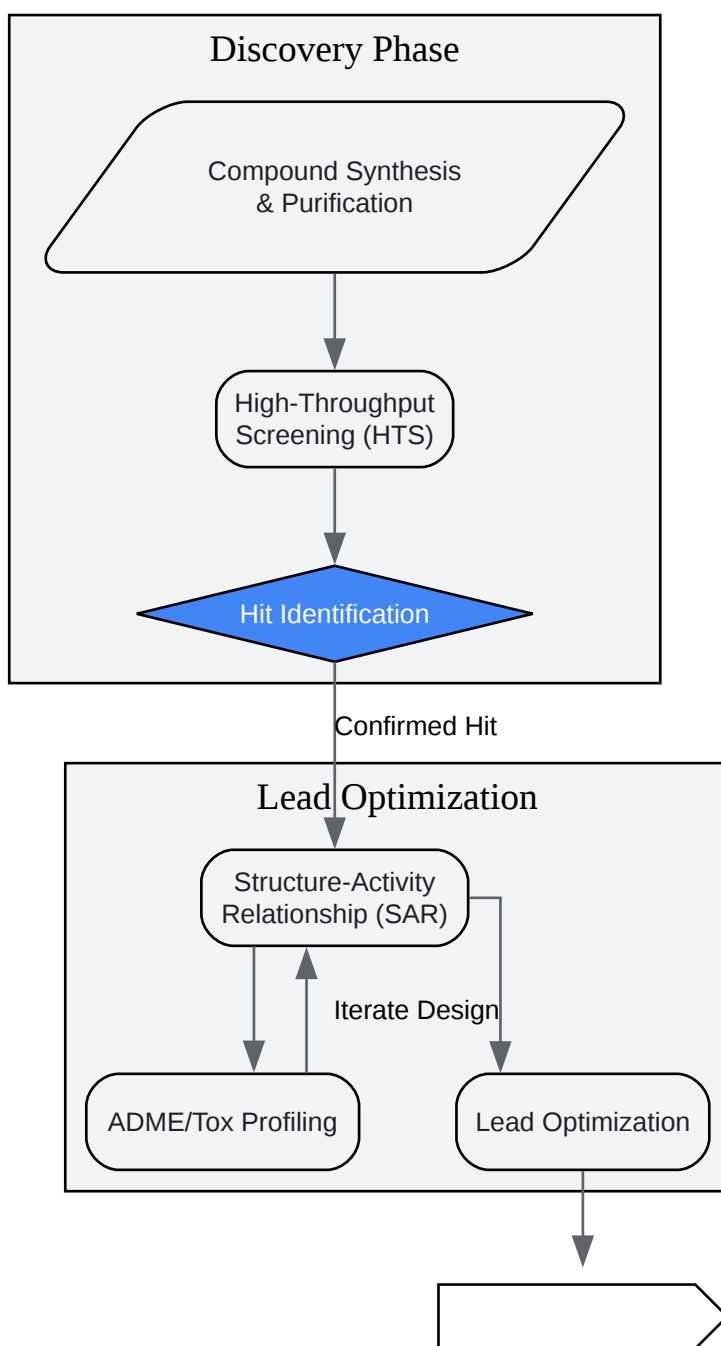
The 1-(4-(phenoxy)phenyl)ethanone core is a versatile scaffold found in numerous compounds explored for therapeutic applications. Its utility stems from its role as a key intermediate in the synthesis of more complex molecules, including potential anti-inflammatory and analgesic drugs[7]. The specific substitution pattern of **1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone**—with a halogen and a methyl group—provides vectors for

further chemical modification and can influence the compound's lipophilicity and metabolic stability, which are key determinants of drug-likeness.

## Potential Therapeutic Arenas

- **Oncology:** Acetophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer[8]. The diaryl ether linkage is also present in inhibitors of key signaling pathways.
- **Anti-inflammatory/Analgesic:** As noted, this scaffold serves as a building block for compounds in this therapeutic area[7].
- **Agrochemicals:** The structural features are also common in molecules developed for crop protection[7].

A typical workflow for assessing the biological potential of a novel compound like this is outlined below.



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